6-Isopropyl-benzothiazol-2-ylamine structure and properties
6-Isopropyl-benzothiazol-2-ylamine structure and properties
An In-depth Technical Guide to 6-Isopropyl-benzothiazol-2-ylamine: Structure, Properties, and Potential Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 6-Isopropyl-benzothiazol-2-ylamine, a heterocyclic amine belonging to the esteemed class of 2-aminobenzothiazoles. This class of compounds is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, a proposed synthesis protocol, and potential therapeutic applications based on established knowledge of analogous structures.
Molecular Structure and Identification
6-Isopropyl-benzothiazol-2-ylamine is characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and an isopropyl group is substituted at the 6-position of the benzene ring.
Key Identifiers:
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IUPAC Name: 6-isopropyl-1,3-benzothiazol-2-amine
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CAS Number: 32895-14-0[1]
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Molecular Formula: C₁₀H₁₂N₂S[1]
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Molecular Weight: 192.28 g/mol [1]
Figure 1: Chemical Structure of 6-Isopropyl-benzothiazol-2-ylamine.
Synthesis and Structural Elucidation
Proposed Synthetic Protocol
This protocol is based on the known synthesis of analogous compounds and is expected to yield 6-Isopropyl-benzothiazol-2-ylamine with good purity.
Starting Material: 4-Isopropylaniline
Reagents:
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Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
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Bromine (Br₂)
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Glacial Acetic Acid
Procedure:
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Dissolve 4-isopropylaniline in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
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Add potassium thiocyanate to the solution and stir until it is fully dissolved.
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Cool the reaction mixture in an ice bath to 0-5 °C.
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Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring the mixture at room temperature for several hours to allow the reaction to go to completion.
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Pour the reaction mixture into a beaker of crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
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Filter the precipitate, wash thoroughly with water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Isopropyl-benzothiazol-2-ylamine.
Figure 2: Proposed Synthesis Workflow for 6-Isopropyl-benzothiazol-2-ylamine.
Structural Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a doublet and a septet for the isopropyl protons, distinct signals for the aromatic protons on the benzothiazole ring, and a broad singlet for the NH₂ protons.
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¹³C NMR: Resonances for the two types of carbons in the isopropyl group, the six aromatic carbons, and the C2 carbon of the thiazole ring.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=N stretching of the imine in the thiazole ring, and C=C stretching of the aromatic ring.
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Mass Spectrometry (MS): A molecular ion peak at m/z 192.28, corresponding to the molecular weight of the compound, and a predictable fragmentation pattern.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 6-Isopropyl-benzothiazol-2-ylamine are not extensively published. However, based on the properties of analogous compounds such as 2-amino-6-methylbenzothiazole and the parent 2-aminobenzothiazole, the following properties can be inferred:
| Property | Inferred Value | Rationale/Reference |
| Appearance | Beige to light brown crystalline solid | Typical appearance for 2-aminobenzothiazole derivatives.[3] |
| Melting Point | Expected to be in a similar range to related analogs | 2-Aminobenzothiazole has a melting point of 126-129 °C.[3] The 6-methyl analog's properties are also documented, suggesting a crystalline nature at room temperature.[4][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | The hydrophobic isopropyl group and the aromatic system suggest low aqueous solubility, a common feature of this class of compounds.[3] |
| LogP | > 2.187 | The LogP of 2-amino-6-methylbenzothiazole is reported as 2.187.[5] The larger isopropyl group is expected to increase the lipophilicity. |
Biological Activity and Potential Applications
The 2-aminobenzothiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide spectrum of biological activities. These activities are often modulated by the nature and position of substituents on the benzothiazole ring.
A study on related compounds with antitubercular activity indicated that replacing an alkyl chain with an isopropyl group resulted in good activity.[6] This suggests that 6-Isopropyl-benzothiazol-2-ylamine could be a promising candidate for further investigation in this area.
Figure 3: Potential Biological Activities of the 2-Aminobenzothiazole Scaffold.
The diverse biological activities reported for various derivatives of 2-aminobenzothiazole include:
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Antimicrobial and Antifungal Activity [7]
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Anticancer Activity
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Anticonvulsant and Neuroprotective Effects [8]
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Anti-inflammatory Properties
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Antitubercular Activity [6]
The presence of the lipophilic isopropyl group at the 6-position may enhance the compound's ability to cross biological membranes, potentially improving its pharmacokinetic profile and therapeutic efficacy.
Safety and Handling
According to supplier safety data, 6-Isopropyl-benzothiazol-2-ylamine should be handled with care. The following hazard statements are associated with this compound:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
6-Isopropyl-benzothiazol-2-ylamine is a valuable research chemical with significant potential in the field of drug discovery. Its structure, based on the privileged 2-aminobenzothiazole scaffold, and the presence of an isopropyl group, suggest that it may exhibit a range of interesting biological activities. While further experimental studies are required to fully elucidate its properties and therapeutic potential, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring this promising compound. The proposed synthesis is straightforward and relies on well-established chemical transformations, making it accessible for further investigation.
References
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PubChem. 2-Benzothiazolamine, 6-(methylsulfonyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. [Link]
-
Alang G, Kaur G, Kaur R, Singh A, Tiwari R. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. 2010;2(4):394-398. [Link]
-
Cheméo. 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) Chemical Properties. [Link]
-
Hamood Kh, et al. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. 2019. [Link]
-
Early, J. V., et al. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases. 2022;8(5):974-986. [Link]
-
Oakwood Chemical. 6-Isopropyl-benzothiazol-2-ylamine. [Link]
-
Bele, D. S.; Singhvi, I. Synthesis and Analgesic Activity of Some Mannich Bases of 6-Substituted-2-Aminobenzothiazole. ACS Omega. [Link]
-
Fun, H. K., et al. 6-Methoxy-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 10):o1933. [Link]
-
Moraski, G. A., et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of combinatorial chemistry. 2005;7(4):593-597. [Link]
-
Al-Obaidi, A. M. H. Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Kerbala University. 2011;9(4):123-129. [Link]
Sources
- 1. 6-Isopropyl-benzothiazol-2-ylamine [oakwoodchemical.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzothiazolamine | 136-95-8 [chemicalbook.com]
- 4. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Benzothiazolamine, 6-methyl- (CAS 2536-91-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

